molecular formula C13H20ClNO B1472021 Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride CAS No. 1864056-98-3

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride

Cat. No. B1472021
CAS RN: 1864056-98-3
M. Wt: 241.76 g/mol
InChI Key: WHYFLJFIBVGDRP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride, the InChI code is 1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9 (10)11 (12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and other related information. For Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride, it is known to be a solid at room temperature . Its molecular weight is 213.71 .

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, showcasing the analytical profiles of compounds structurally related to "Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride". They developed and validated a method using liquid chromatography and UV detection for qualitative and quantitative analysis in biological fluids, highlighting the importance of analytical chemistry in identifying and quantifying research chemicals in forensic and toxicological studies De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013).

Synthesis and Biological Activity

Martins et al. (1996) explored the synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles, involving reactions of cyclopentane derivatives, demonstrating the compound's role in synthetic organic chemistry and the potential for creating novel structures with possible biological activities Martins, M., Flores, A., Freitag, R., & Zanatta, N. (1996).

Antidepressant Biochemical Profile

A study by Muth et al. (1986) on the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, revealed an antidepressant biochemical profile through inhibition of rat brain imipramine receptor binding and monoamine uptake, demonstrating the therapeutic potential of cyclohexanol derivatives in mental health Muth, E., Haskins, J., Moyer, J., Husbands, G. E., Nielsen, S. T., & Sigg, E. (1986).

Metal Ion Sensing

Gopal et al. (2016) synthesized a methoxyphenylcycl[3,2,2]azine derivative functioning as a fluorescent probe for Co2+ ions, showcasing the application of such compounds in developing sensitive and selective sensors for metal ion detection, which has implications for environmental monitoring and industrial processes Gopal, M., Anitha, I., Jesny, S., & Menon, S. (2016).

Safety and Hazards

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

cyclopentyl-(2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10;/h4-5,8-10,13H,2-3,6-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYFLJFIBVGDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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